molecular formula C17H23N3O3S B7508640 N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide

カタログ番号: B7508640
分子量: 349.4 g/mol
InChIキー: INYJPZCCZKFKGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide, also known as MMPIP, is a small molecule compound that has gained attention in scientific research for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in various physiological and pathological processes in the central nervous system (CNS).

作用機序

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide acts as a selective antagonist of the mGluR7 receptor, inhibiting its activity and downstream signaling pathways. The mGluR7 receptor is primarily expressed in the presynaptic terminals of glutamatergic neurons, where it acts as an autoreceptor to regulate glutamate release. By inhibiting the activity of mGluR7, this compound can modulate glutamate transmission and synaptic plasticity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on glutamate transmission, this compound has been shown to modulate GABAergic neurotransmission, which may contribute to its anxiolytic effects. This compound has also been shown to reduce neuroinflammation and oxidative stress, which are implicated in various CNS disorders.

実験室実験の利点と制限

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the mGluR7 receptor, which allows for precise targeting of this receptor subtype. However, its potency may vary depending on the experimental conditions, and it may require higher concentrations to achieve its desired effects. Additionally, this compound has limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.

将来の方向性

There are several future directions for the study of N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide. One area of focus is the development of more potent and selective mGluR7 antagonists, which may have improved therapeutic efficacy. Additionally, the role of mGluR7 in various CNS disorders, such as addiction and neurodegenerative diseases, is still being elucidated, and further research is needed to fully understand its potential therapeutic applications. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and reduce its side effects, making it a more viable therapeutic option.

合成法

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide can be synthesized using a multi-step process involving the reaction of 6-methoxy-2-methylquinoline with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to improve the yield and purity of the product, making it a viable compound for scientific research.

科学的研究の応用

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and addiction. The mGluR7 receptor has been implicated in the regulation of glutamate release, synaptic plasticity, and neuroinflammation, making it a promising target for drug development. This compound has shown efficacy in preclinical models of anxiety and depression, suggesting that it may have potential as a novel antidepressant and anxiolytic agent.

特性

IUPAC Name

N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-10-17(15-11-14(23-2)4-5-16(15)18-12)20-8-6-13(7-9-20)19-24(3,21)22/h4-5,10-11,13,19H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJPZCCZKFKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCC(CC3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。